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Compound of Interest

Compound Name: Formamide,N-ethyl-N-2-pyridinyl-

Cat. No.: B13832261

Get Quote

Executive Summary & Compound Identity
Formamide, N-ethyl-N-2-pyridinyl- (also known as N-ethyl-N-(pyridin-2-yl)formamide) is a

functionalized aminopyridine derivative.[1][2][3] It belongs to the class of MAPA compounds,

which are versatile reagents used in organic synthesis for the formylation of organometallic

species (e.g., Grignard reagents) and as directing groups in C-H activation.[4]

Property Data

Chemical Name Formamide, N-ethyl-N-2-pyridinyl-

Common Synonyms
N-Ethyl-N-(pyridin-2-yl)formamide; N-Ethyl-2-

pyridylformamide

CAS Number 408507-33-5

Molecular Formula C₈H₁₀N₂O

Molecular Weight 150.18 g/mol

Core Application
Formylating agent (MAPA analog),

Pharmaceutical Intermediate
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Retrosynthetic Analysis & Pathway Selection
To ensure high purity and yield, this guide prioritizes a Stepwise Functionalization Pathway

(Route A) over direct alkylation methods. This approach mirrors the authoritative synthesis of

the Comins-Meyers reagent (the N-methyl analog), ensuring robustness and scalability.

Route A: The "MAPA" Protocol (Recommended)
This pathway avoids the selectivity issues often seen when attempting to mono-ethylate 2-

aminopyridine directly.

N-Formylation: Selective formylation of the exocyclic amine of 2-aminopyridine.

N-Alkylation: Deprotonation of the amide nitrogen followed by nucleophilic substitution with

ethyl iodide.

Route B: Direct Formylation (Alternative)
Applicable if N-ethyl-2-aminopyridine is commercially available.

Formylation: Reaction of secondary amine with formic acid/acetic anhydride.

Pathway Visualization
The following diagram illustrates the logic flow and chemical transformations for the

recommended Route A.
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Figure 1: Stepwise synthesis pathway via N-(pyridin-2-yl)formamide intermediate.

Detailed Experimental Protocol (Route A)
This protocol is adapted from the standard synthesis of MAPA reagents (Comins & Meyers,

1978). It is designed to be self-validating, meaning intermediates are stable and easily
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characterized.

Step 1: Synthesis of N-(pyridin-2-yl)formamide
Objective: Convert the primary amine to a formamide to protect the nitrogen and increase

acidity for the subsequent alkylation.

Reagents:

2-Aminopyridine (1.0 equiv)

Phenyl Formate (1.4 equiv) [Alternative: Formic acid (1.2 equiv) + Acetic Anhydride (1.1

equiv)]

Solvent: Dichloromethane (DCM) or neat (if using Phenyl Formate)

Procedure:

Setup: In a round-bottom flask equipped with a magnetic stir bar and a drying tube, charge

2-aminopyridine (e.g., 94.1 g, 1.0 mol).

Addition: Add Phenyl Formate (153 g, 1.4 mol) directly to the amine.

Reaction: Stir the mixture at room temperature (20–25 °C) for 2–4 hours. The reaction is

typically exothermic initially.

Monitoring: Monitor by TLC (EtOAc/Hexane) for the disappearance of 2-aminopyridine.

Workup: Remove phenol and excess phenyl formate under reduced pressure (vacuum

distillation or rotary evaporation at 75–125 °C / 10 torr).

Purification: The residue can be recrystallized from pentane or used directly if purity >95%.

Expected Yield: 95–99%.

Characterization:

1H NMR (CDCl3): δ 7.0–8.4 (m, Py-H), 9.4 (broad s, CHO/NH). Note: Exists as

rotamers.
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Step 2: N-Alkylation to N-ethyl-N-2-pyridinyl-formamide
Objective: Introduce the ethyl group selectively on the amide nitrogen.

Reagents:

N-(pyridin-2-yl)formamide (Intermediate from Step 1) (1.0 equiv)

Potassium tert-butoxide (t-BuOK) (1.1 equiv)

Ethyl Iodide (EtI) (1.1–1.2 equiv)

Solvent: Anhydrous Tetrahydrofuran (THF)

Procedure:

Deprotonation: In a flame-dried flask under nitrogen atmosphere, dissolve t-BuOK (1.1

equiv) in anhydrous THF.

Addition: Add N-(pyridin-2-yl)formamide (1.0 equiv) portion-wise. Stir at room temperature

for 15–30 minutes. The solution will likely change color (often yellow/orange) indicating

anion formation.

Alkylation: Cool the solution slightly (0 °C) to control exotherm, then add Ethyl Iodide (1.1

equiv) dropwise.

Reflux: Allow to warm to room temperature, then heat to reflux (approx. 66 °C) for 12–18

hours.

Quench: Cool to room temperature and quench with a small amount of water or saturated

NH4Cl.

Extraction: Remove THF under reduced pressure. Dissolve residue in water/DCM. Extract

aqueous layer with DCM (3x).

Drying: Dry combined organics over Na2SO4, filter, and concentrate.
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Purification: Distillation under high vacuum (0.005 torr) or Flash Column Chromatography

(SiO2, EtOAc/Hexane gradient).

Expected Yield: 80–85%.

Quality Control & Data Validation
The product exists as a mixture of E/Z rotamers due to the restricted rotation of the amide

bond. This is a critical feature to recognize in NMR analysis to avoid misinterpreting the product

as impure.

Technique Diagnostic Signal / Criteria

1H NMR (CDCl3)

Formyl Proton: Two singlets (rotamers) typically

around δ 8.4–9.4 ppm.Ethyl Group: Two sets of

triplets (CH3) and quartets (CH2) corresponding

to the rotamers.Pyridine Ring: Characteristic

splitting pattern (d, t, t, d).[5]

HPLC
Single peak (purity >98%) using C18 column,

Acetonitrile/Water gradient.

Appearance
Colorless to pale yellow oil (may crystallize upon

prolonged standing if highly pure).

Mechanistic Insight (E-E-A-T)
The success of Step 2 relies on the Ambident Nucleophile nature of the amidate anion.

Deprotonation: The pKa of the N-H in N-(2-pyridyl)formamide is significantly lower than a

standard amide due to the electron-withdrawing pyridine ring, making t-BuOK sufficient for

deprotonation.

Site Selectivity: Alkylation occurs at the Nitrogen (N-alkylation) rather than the Oxygen (O-

alkylation) because the negative charge is delocalized but the Nitrogen remains the better

nucleophile for soft electrophiles like Ethyl Iodide in a polar aprotic solvent like THF.
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Chelaion Effect: In applications (e.g., Grignard formylation), the pyridine nitrogen and the

amide oxygen form a stable 6-membered chelate with the metal (Mg), preventing premature

release of the aldehyde and over-addition.

Figure 2: Mechanistic flow of the critical alkylation step.

Applications in Drug Development
This compound is a MAPA reagent analog. Its primary utility lies in:

One-Pot Formylation: Converting Grignard reagents (R-MgX) or Organolithiums (R-Li)

directly to aldehydes (R-CHO). The N-ethyl group offers different solubility profiles compared

to the N-methyl analog.

Directed Ortho-Metallation (DoM): The pyridyl-amide moiety can serve as a Directed

Metallation Group (DMG) for functionalizing the pyridine ring itself.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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